![molecular formula C16H17F3N4O B2466960 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine CAS No. 2415489-53-9](/img/structure/B2466960.png)
2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown potential in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. In
作用機序
The mechanism of action of 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine is not fully understood. However, it is known to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. By blocking the α7 nAChR, 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine may have potential therapeutic effects in various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine have been studied in various in vitro and in vivo models. In vitro studies have shown that this compound can inhibit the activity of the α7 nAChR with high potency and selectivity. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have anti-inflammatory effects in various models of inflammation.
実験室実験の利点と制限
One advantage of using 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine in lab experiments is its high potency and selectivity as an α7 nAChR antagonist. This makes it a useful tool for investigating the function of this receptor in various physiological and pathological processes. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine. One direction is the development of novel compounds based on this scaffold with improved pharmacological properties. Another direction is the investigation of the role of the α7 nAChR in various diseases and the potential therapeutic effects of α7 nAChR antagonists. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in vivo.
合成法
The synthesis of 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine involves a series of chemical reactions. The starting material for the synthesis is 2-chloro-4-(trifluoromethyl)pyridine, which is reacted with piperidine to form 1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine. This intermediate is then reacted with 2-bromo-5-methoxypyrimidine to yield the final product, 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine.
科学的研究の応用
2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine has shown potential in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In drug discovery, 2-[[1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its potential as a tool for investigating the function of certain neurotransmitter receptors.
特性
IUPAC Name |
2-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)14-10-13(2-7-20-14)23-8-3-12(4-9-23)11-24-15-21-5-1-6-22-15/h1-2,5-7,10,12H,3-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFWQNPPUKNXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=NC=CC=N2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[2-(Trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methoxy)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)
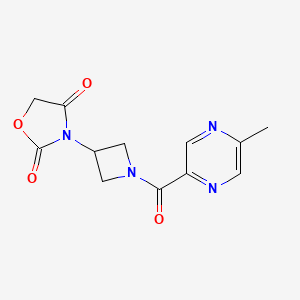
![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)
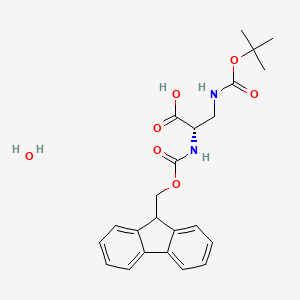
![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![(2E)-1-(1-Hydroxynaphthalen-2-YL)-3-[3-methoxy-4-(pyrrolidin-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B2466886.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
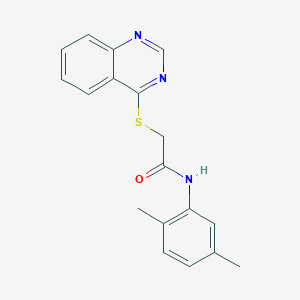
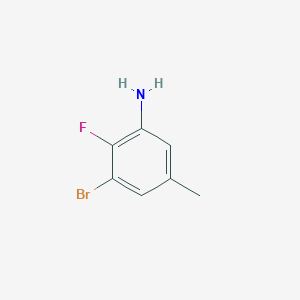
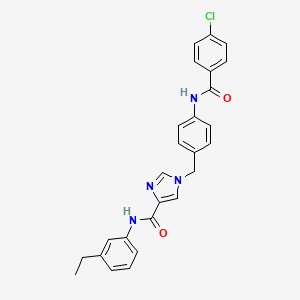
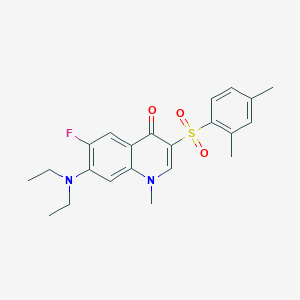
![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)
